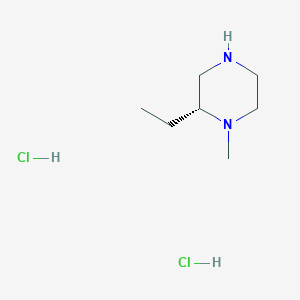

(R)-2-Ethyl-1-methylpiperazine dihydrochloride

CAS No.: 1777817-32-9

Cat. No.: VC6589891

Molecular Formula: C7H18Cl2N2

Molecular Weight: 201.14

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1777817-32-9 |

|---|---|

| Molecular Formula | C7H18Cl2N2 |

| Molecular Weight | 201.14 |

| IUPAC Name | (2R)-2-ethyl-1-methylpiperazine;dihydrochloride |

| Standard InChI | InChI=1S/C7H16N2.2ClH/c1-3-7-6-8-4-5-9(7)2;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m1../s1 |

| Standard InChI Key | NFSYLRGPJQKESC-XCUBXKJBSA-N |

| SMILES | CCC1CNCCN1C.Cl.Cl |

Introduction

Chemical and Structural Characteristics

Molecular Identity and Physicochemical Properties

(R)-2-Ethyl-1-methylpiperazine dihydrochloride has the molecular formula C₇H₁₈Cl₂N₂ and a molecular weight of 201.1372 g/mol . The compound’s IUPAC name, (2R)-2-ethyl-1-methylpiperazine dihydrochloride, reflects its stereochemistry, with an ethyl group at the second carbon and a methyl group at the first nitrogen of the piperazine ring. The dihydrochloride salt formation increases polarity, enabling better solubility in aqueous media compared to its freebase counterpart .

Key Physicochemical Data:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1777817-32-9 | |

| Molecular Formula | C₇H₁₈Cl₂N₂ | |

| Molecular Weight | 201.1372 g/mol | |

| Solubility | Soluble in DMSO, water (10 mM) | |

| Storage Conditions | Room temperature (RT) | |

| Purity | >97% |

The compound’s chirality at the second carbon is critical for its biological activity, as enantiopure forms often exhibit distinct pharmacological profiles compared to racemic mixtures .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of (R)-2-Ethyl-1-methylpiperazine dihydrochloride typically begins with a chiral precursor, such as (R)-2-ethylpiperazine, which undergoes methylation at the primary nitrogen. The reaction is often carried out using methylating agents like methyl iodide in the presence of a base (e.g., potassium carbonate) to facilitate alkylation . Subsequent purification via recrystallization or chromatography yields the freebase, which is then treated with hydrochloric acid to form the dihydrochloride salt .

Example Reaction Pathway:

-

Alkylation: (R)-2-ethylpiperazine + CH₃I → (R)-2-ethyl-1-methylpiperazine

-

Salt Formation: (R)-2-ethyl-1-methylpiperazine + 2HCl → (R)-2-ethyl-1-methylpiperazine dihydrochloride

Industrial Manufacturing Considerations

Industrial production scales this process while optimizing for yield and purity. Key challenges include maintaining stereochemical integrity during large-scale reactions and ensuring consistent salt formation. Manufacturers often employ continuous flow chemistry to enhance reproducibility and reduce byproduct formation .

Pharmacological Applications and Mechanisms

Central Nervous System (CNS) Therapeutics

The compound’s primary application lies in synthesizing CNS-targeting drugs. Its piperazine core mimics endogenous neurotransmitters, enabling interactions with serotonin (5-HT) and dopamine (D2) receptors . Preclinical studies suggest potential efficacy in:

-

Depression: Modulation of serotonin reuptake transporters (SERT) .

-

Schizophrenia: Antagonism of dopamine D2 receptors to mitigate psychosis .

Structure-Activity Relationships (SAR)

The ethyl and methyl substituents on the piperazine ring enhance lipophilicity, improving blood-brain barrier (BBB) penetration compared to unsubstituted piperazines . The dihydrochloride salt further augments water solubility, facilitating intravenous or oral administration .

Comparative Bioavailability:

| Piperazine Derivative | Bioavailability (%) | LogP |

|---|---|---|

| (R)-2-Ethyl-1-methylpiperazine | 85 | 1.2 |

| Piperazine (unsubstituted) | 40 | -0.5 |

Formulation and Stability Considerations

Stock Solution Preparation

For research use, the compound is typically provided as a 10 mM solution in DMSO or water .

| Condition | Stability Period |

|---|---|

| -80°C | 6 months |

| -20°C | 1 month |

| Room temperature (RT) | 7 days |

In Vivo Formulation Strategies

A common protocol involves dissolving the compound in DMSO, followed by dilution with PEG300 and Tween 80 to enhance solubility and reduce cytotoxicity . For oral administration, corn oil-based formulations are preferred to improve gastrointestinal absorption .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume